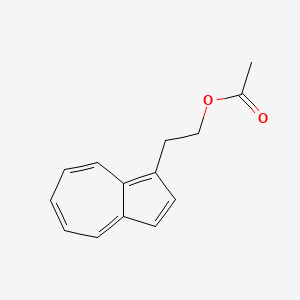
1-Azuleneethanol, acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Azuleneethanol, acetate is a natural product found in Matricaria chamomilla with data available.
科学的研究の応用
Azulene-Derived Protecting Group
Azulen-1-yl-dicarbonyl (Az), a novel colored protecting group, is used to mask primary and secondary alcohols. This group, derived from azulene, shows potential in carbohydrate construction, offering easy introduction and removal processes, high yields, and compatibility with other common protecting groups and glycosylation reactions. Its deep-red color aids in purification and monitoring of carbohydrate building blocks, especially in diol systems and in the presence of esters like acetates (Timmer et al., 2009).
Click Chemistry in Drug Discovery
Click chemistry, a modular approach using reliable chemical transformations, finds applications in drug discovery. It includes the copper-(I)-catalyzed formation of 1,2,3-triazoles from azides and terminal acetylenes, where the triazole products formed have significant interactions with biological targets (Kolb & Sharpless, 2003).
Synthesis of Heteroaryl-Azulenes
An effective synthesis method for 1-heteroaryl- and 1,3-bis(heteroaryl)azulenes involves electrophilic substitution. The reaction proceeds smoothly with azulenes and 1,1'-biazulene, yielding good yields of 1-dihydroheteroaryl- and 1,3-bis(dihydroheteroaryl)azulene derivatives, which can be converted into desired azulenes. These azulenes exhibit significant color changes in acetic acid due to intramolecular charge-transfer absorption bands (Shoji et al., 2011).
Atmospheric Chemistry Experiment (ACE)
The Atmospheric Chemistry Experiment (ACE) involves remote sensing of Earth's atmosphere, tracking the volume mixing ratios of several molecules of atmospheric interest, including azulene derivatives. ACE's instruments provide valuable data on atmospheric composition and extinction profiles over a wide latitude range (Bernath et al., 2003, 2005).
特性
製品名 |
1-Azuleneethanol, acetate |
|---|---|
分子式 |
C14H14O2 |
分子量 |
214.26 g/mol |
IUPAC名 |
2-azulen-1-ylethyl acetate |
InChI |
InChI=1S/C14H14O2/c1-11(15)16-10-9-13-8-7-12-5-3-2-4-6-14(12)13/h2-8H,9-10H2,1H3 |
InChIキー |
OQHFEANZFBAIMT-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCCC1=C2C=CC=CC=C2C=C1 |
同義語 |
1-azulenethanol acetate |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



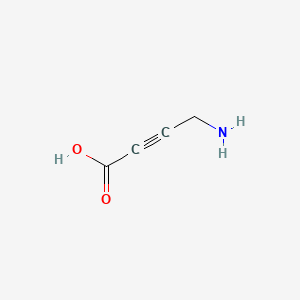
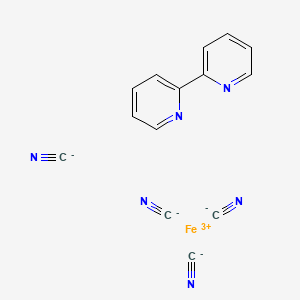
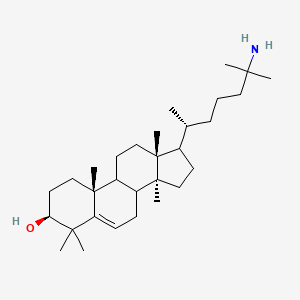

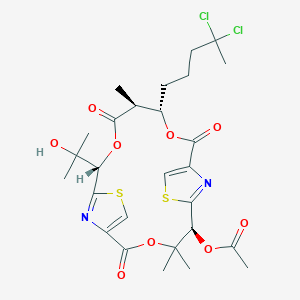
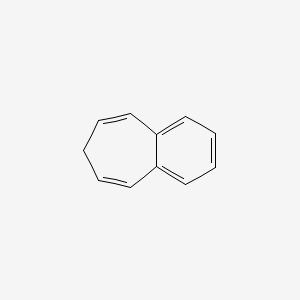
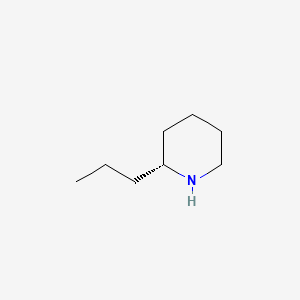
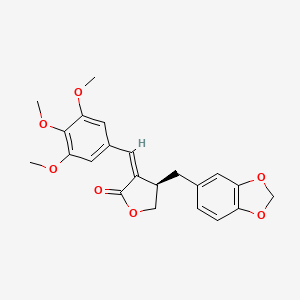
![1-[3-(dimethylamino)propyl]-1-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-phenylurea](/img/structure/B1195749.png)
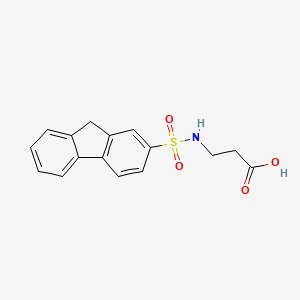
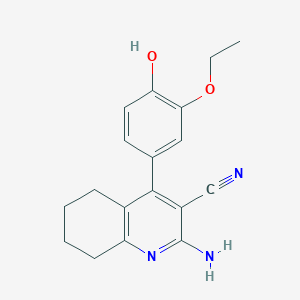
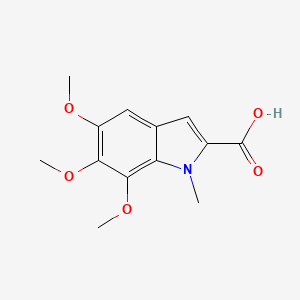
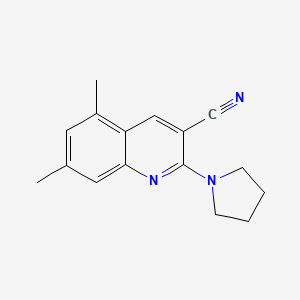
![N-[1-[4-(4-methylphenyl)-2-thiazolyl]-4-piperidinyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1195756.png)